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2h-[1,3]Oxazino[3,2-a]benzimidazole

Cat. No.: B13968434
CAS No.: 59474-54-3
M. Wt: 172.18 g/mol
InChI Key: HINOQFFYPXRGKW-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Modern Chemical Research

Fused heterocyclic scaffolds are molecular frameworks where two or more rings share a common bond and one or more atoms. This structural feature imparts a degree of rigidity and conformational constraint that is often desirable in the design of new materials and therapeutic agents. The fusion of different heterocyclic rings can lead to novel electronic properties and unique spatial arrangements of functional groups, which in turn can influence their interactions with biological targets or their performance in materials science applications. msesupplies.comijpsr.com

In medicinal chemistry, fused heterocycles are considered "privileged structures" because they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes them a focal point in the search for new drugs. nih.govresearchgate.net Over 85% of all biologically active substances contain a heterocyclic system, highlighting their profound impact on pharmaceutical development. msesupplies.com The ability to create diverse libraries of fused heterocyclic compounds is a powerful tool in drug discovery, allowing for the systematic exploration of chemical space to identify molecules with desired biological activities. nih.gov

Beyond pharmaceuticals, fused heterocyclic systems are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), organic conductors, and semiconductors. msesupplies.com The specific arrangement of heteroatoms within the fused ring structure can be tailored to achieve desired electronic and photophysical properties. msesupplies.com

Overview of Benzimidazole (B57391) andwikipedia.orgprepchem.comOxazine Moieties: Chemical and Structural Characteristics

The 2h- wikipedia.orgprepchem.comOxazino[3,2-a]benzimidazole core is constructed from the fusion of two important heterocyclic moieties: benzimidazole and 1,3-oxazine.

Benzimidazole:

Benzimidazole is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to an imidazole (B134444) ring. wikipedia.org This structure is a key component in a wide range of biologically active compounds. ijpcbs.com The benzimidazole nucleus is a stable platform that can be readily functionalized, allowing for the synthesis of a large number of derivatives. wikipedia.orgnih.gov It possesses both acidic and basic properties and is relatively resistant to oxidation and reduction. ijpcbs.comscholarsresearchlibrary.com

PropertyDescription
Structure A fused ring system of benzene and imidazole. wikipedia.org
Acidity/Basicity Exhibits both acidic and basic characteristics. scholarsresearchlibrary.com
Stability Generally stable to acids, bases, oxidation, and reduction. ijpcbs.com
Reactivity The imine nitrogen can be alkylated, and the ring system can serve as a ligand in coordination chemistry. wikipedia.org

wikipedia.orgprepchem.comOxazine (B8389632):

Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. wikipedia.org The " wikipedia.orgprepchem.com" designation indicates the relative positions of these heteroatoms within the ring. 1,3-oxazine derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.netderpharmachemica.com The presence of both an oxygen and a nitrogen atom in the ring imparts unique chemical reactivity and allows for the introduction of diverse substituents. ontosight.ai

PropertyDescription
Structure A six-membered heterocyclic ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively. wikipedia.orgnih.gov
Isomers Exists in various isomeric forms depending on the position of the double bonds. wikipedia.org
Reactivity The ring can be saturated (tetrahydro-1,3-oxazine) or contain double bonds, influencing its chemical properties. ontosight.ai

Genesis and Evolution of the 2h-wikipedia.orgprepchem.comOxazino[3,2-a]benzimidazole Core Structure

The synthesis of the 2h- wikipedia.orgprepchem.comOxazino[3,2-a]benzimidazole core structure represents a strategic fusion of the benzimidazole and 1,3-oxazine rings. A common synthetic route to the saturated version, 3,4-dihydro-2H- wikipedia.orgprepchem.comoxazino[3,2-a]benzimidazole, involves the intramolecular cyclization of a suitably functionalized benzimidazole derivative. prepchem.com

For instance, starting with 1,3-dihydro-1-(3-hydroxypropyl)-2H-benzimidazol-2-one methanesulfonate, treatment with a base like sodium ethoxide in ethanol (B145695) leads to the formation of the fused ring system. prepchem.com This process involves the deprotonation of the hydroxyl group, followed by a nucleophilic attack on the benzimidazole ring, resulting in the closure of the oxazine ring.

More complex derivatives, such as those with additional substitutions, can be synthesized through multi-step protocols. For example, a series of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e] wikipedia.orgprepchem.comoxazine analogues have been synthesized via a two-step process. nih.govresearchgate.net

Historical Context of Research on Oxazino-Benzimidazole Systems

Research into fused benzimidazole systems has a long history, with the parent compound benzimidazole being discovered during studies on vitamin B12. wikipedia.org The exploration of fusing other heterocyclic rings to the benzimidazole nucleus has been a continuous area of investigation in medicinal chemistry. The synthesis of the related thiazolo[3,2-a]benzimidazole system dates back several decades, indicating a long-standing interest in such fused structures. nih.gov

The specific focus on oxazino-benzimidazole systems appears to be a more recent development, driven by the desire to create novel scaffolds with unique biological properties. The synthesis of various oxazine derivatives and their potential applications have been explored, with a growing interest in their use as anticancer agents and for other therapeutic purposes. derpharmachemica.comnih.gov The development of one-pot synthesis methods for related benzoxazine (B1645224) structures further highlights the ongoing efforts to create efficient synthetic pathways to these complex heterocyclic systems. rsc.org

Scope and Contemporary Relevance in Synthetic Organic Chemistry

The 2h- wikipedia.orgprepchem.comOxazino[3,2-a]benzimidazole scaffold and its derivatives are of significant contemporary relevance in synthetic organic chemistry, primarily due to their potential as biologically active molecules. The fusion of the benzimidazole and oxazine rings creates a rigid, three-dimensional structure that can be strategically modified to interact with specific biological targets.

Recent research has focused on the design and synthesis of various substituted oxazino-benzimidazole derivatives with the aim of developing new therapeutic agents. For example, pyrazino[1,2-a]benzimidazole (B13791295) derivatives have been investigated as selective COX-2 inhibitors with potential anticancer and anti-platelet aggregation activities. nih.gov Furthermore, 2H-benzimidazole 1,3-dioxide derivatives have shown promise as anti-trypanosomatid agents. nih.gov

The versatility of the benzimidazole and oxazine moieties allows for the creation of large libraries of compounds for high-throughput screening, a key strategy in modern drug discovery. The ongoing development of novel synthetic methods, including one-pot and multicomponent reactions, is making these complex scaffolds more accessible for further investigation. nih.gov The continued exploration of the chemical space around the 2h- wikipedia.orgprepchem.comOxazino[3,2-a]benzimidazole core is expected to yield new compounds with valuable applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B13968434 2h-[1,3]Oxazino[3,2-a]benzimidazole CAS No. 59474-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59474-54-3

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2H-[1,3]oxazino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2O/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2

InChI Key

HINOQFFYPXRGKW-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C3=CC=CC=C3N=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies for 2h 1 2 Oxazino 3,2 a Benzimidazole and Its Structural Analogues

Strategies for the Construction of the Core 2H-nih.govnih.govOxazino[3,2-a]benzimidazole System and its Analogues

The construction of the fused tricyclic benzimidazole (B57391) system, incorporating an oxazine (B8389632) or a related thiazine ring, can be achieved through various elegant synthetic strategies. These methods are designed to be efficient, offering high yields and structural diversity.

Multi-component Cyclocondensation Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single operation. This approach is highly valued for its efficiency, convergence, and inherent atom economy.

One-pot syntheses represent a highly efficient strategy for building complex heterocyclic systems by minimizing purification steps, saving time, and reducing solvent waste. Several one-pot protocols have been developed for the synthesis of structural analogues of 2H- nih.govnih.govOxazino[3,2-a]benzimidazole, particularly its sulfur-containing counterparts.

A notable example is the single-step, multi-component synthesis of fused tricyclic benzimidazole–thiazinone derivatives, which are direct structural analogues. nih.gov This method involves the reaction between 1H-benzo[d]imidazole-2-thiol and various trans-substituted acrylic acids. The reaction is facilitated by the coupling reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a base, N,N-diisopropylethylamine (DIPEA), at room temperature. nih.gov This protocol offers a convenient and efficient route to the nih.govnih.govthiazino[3,2-a]benzimidazol-4-one core. nih.gov

Another versatile one-pot procedure involves a cyclocondensation reaction to produce 2-substituted- nih.govnih.govthiazolo[3,2-a]benzimidazol-3(2H)-ones. This reaction combines 1H-benzimidazole-2-thiols, chloroacetic acid, and various aromatic or heteroaromatic aldehydes. uctm.edu The sequence, which involves a Knoevenagel condensation followed by cyclization, is carried out in the presence of sodium acetate and piperidine, providing good yields of the target compounds. uctm.edu

Furthermore, a copper-catalyzed one-pot synthesis has been developed for benzimidazo[2,1-b]thiazoline derivatives. This process involves the reaction of an aryl isothiocyanate with a propargylic amine, proceeding through an addition/cyclization/intramolecular oxidative C-H functionalization cascade at room temperature. richmond.edu

Table 1: Overview of One-Pot Synthetic Protocols for Benzimidazole Analogues

Final ProductStarting MaterialsKey Reagents/CatalystsReference
Benzimidazole–thiazinone derivatives1H-benzo[d]imidazole-2-thiol, trans-substituted acrylic acidsTBTU, DIPEA nih.gov
2-Substituted- nih.govnih.govthiazolo[3,2-a]benzimidazol-3(2H)-ones1H-benzimidazole-2-thiols, chloroacetic acid, aldehydeSodium acetate, piperidine uctm.edu
Benzimidazo[2,1-b]thiazoline derivativesAryl isothiocyanate, propargylic amineCu(OAc)₂, PIFA richmond.edu

Atom economy is a central principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. Multi-component reactions are intrinsically atom-economic, as they combine multiple substrates in a single step, often with only the loss of small molecules like water, thereby minimizing waste. semanticscholar.org

The one-pot syntheses described previously serve as excellent examples of atom-economic reaction design. nih.govuctm.edurichmond.edu For instance, the TBTU-mediated synthesis of benzimidazole-thiazinone derivatives incorporates the entire backbones of the benzimidazole-2-thiol and the acrylic acid into the final tricyclic structure. nih.gov The pursuit of atom-economical methods is a significant trend in the synthesis of benzimidazole-based compounds, aiming to create more sustainable and efficient chemical processes. nih.govresearchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental strategy for constructing ring systems, where a molecule containing two reactive functional groups is induced to react with itself. This approach is highly effective for forming the final heterocyclic ring in the 2H- nih.govnih.govOxazino[3,2-a]benzimidazole system and its analogues.

Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Various catalyzed intramolecular cyclization methods have been successfully applied to the synthesis of fused benzimidazole systems.

Halogen-mediated cyclization is a well-established method. For example, 2-(Allylthio)-1H-benzimidazoles can be cyclized using iodine or bromine to yield 3-(halomethyl)-2,3-dihydro-3-methyl-thiazolo[3,2-a]benzimidazole derivatives. nih.gov In this reaction, the halogen acts as an electrophile, activating the allyl group's double bond for nucleophilic attack by the benzimidazole nitrogen, leading to the formation of the fused thiazole ring.

Phosphine-catalyzed reactions also provide an elegant route. A tandem addition and intramolecular cyclization of 2-mercaptobenzimidazole onto arylpropiolates, catalyzed by a phosphine, has been used to generate 2-arylidinethiazolo[3,2-a]benzimidazol-3(2H)-ones. nih.gov

More advanced strategies involve transition-metal catalysis. Rhodium(III) and Ruthenium(II) catalysts have been employed for the annulation of 2-arylbenzimidazoles through C-H activation, carbene insertion, and subsequent intramolecular cyclization to construct fused quinoline systems. acs.org This approach highlights the power of modern organometallic catalysis in forging complex heterocyclic architectures. acs.org

Table 2: Examples of Catalyzed Intramolecular Cyclization Strategies

Precursor CompoundCatalyst/ReagentProduct AnalogueReference
2-(Allylthio)-1H-benzimidazoleIodine or BromineThiazolo[3,2-a]benzimidazole nih.gov
2-Mercaptobenzimidazole and arylpropiolatePhosphineThiazolo[3,2-a]benzimidazol-3(2H)-one nih.gov
2-Arylbenzimidazole and α-diazo carbonyl compoundRhodium(III) or Ruthenium(II) complexBenzimidazole-fused quinoline acs.org
2-(β-haloethylthio)benzimidazoleBasic reagents2,3-dihydrothiazolo[3,2-a]benzimidazole nih.gov

Thermal and photochemical conditions can provide the necessary energy to overcome the activation barrier for intramolecular cyclization reactions, often without the need for catalysts.

Thermal cyclization is a common strategy, frequently employed by conducting reactions under reflux. For instance, the synthesis of novel nih.govnih.govacs.orgthiadiazino[3,2-a]benzimidazole-2,4(3H)-diones and their sulfur analogues is achieved by heating benzimidazol-2-yl dithiocarbonates with isocyanates in the presence of a base. rsc.org The formation of the 1,3-oxazin-2-one ring system, the core oxygen-containing heterocycle of the target compound, can be achieved through a thermal Curtius rearrangement. rsc.org In this process, maleamic acid azides are heated, leading to a rearrangement and subsequent electrocyclization to form the 6-membered oxazinone ring. rsc.org This demonstrates a viable thermal pathway for constructing the specific heterocycle of interest, which could potentially be applied to a benzimidazole-substituted precursor.

While specific examples of photochemical cyclization for the direct synthesis of the 2H- nih.govnih.govOxazino[3,2-a]benzimidazole system are not prominent in the literature, photochemical methods are a recognized tool in heterocyclic synthesis and remain an area for potential development.

Mannich-Type Reaction Pathways for Oxazine Ring Formation

The formation of the oxazine ring fused to a benzimidazole core can be achieved through multi-component reactions that share characteristics with the classical Mannich reaction. This type of reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. rsc.org In the context of synthesizing oxazino-benzimidazoles, a strategic adaptation of this principle involves the reaction of a benzimidazole derivative, an aldehyde (like formaldehyde), and a component that provides the key oxygen linkage to form the heterocyclic oxazine ring. beilstein-journals.org

These reactions are valuable in medicinal chemistry for producing a variety of pharmacologically active molecules. rsc.org For instance, N-Mannich bases of 2-substituted benzimidazoles have been synthesized by reacting the benzimidazole with formaldehyde and various secondary amines, showcasing the versatility of this reaction type for derivatizing the benzimidazole scaffold. beilstein-journals.org

Condensation-Cyclization Sequences

A primary and effective strategy for constructing fused heterocyclic systems like 2H- vapourtec.commdpi.comoxazino[3,2-a]benzimidazole is through condensation-cyclization sequences. This approach typically involves two key steps: an initial intermolecular condensation to form a key intermediate, followed by an intramolecular cyclization to form the final ring structure. A one-pot synthesis of the structural analogue 1H,3H-thiazolo[3,4-a]benzimidazoles has been successfully carried out via a condensation-cyclization reaction between 1,2-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid. beilstein-journals.org

This methodology can be conceptually applied to the oxazino-benzimidazole system. The process would likely begin with the condensation of a suitable benzimidazole precursor, such as a 2-(hydroxymethyl)benzimidazole, with an aldehyde. This reaction forms an intermediate which then undergoes an intramolecular cyclization via dehydration to yield the fused oxazine ring. The versatility of this method allows for the incorporation of a wide variety of substituents based on the choice of starting materials, making it a powerful tool for generating diverse chemical libraries. beilstein-journals.org

Solvent-Free and Aqueous Reaction Conditions

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols under solvent-free or aqueous conditions to minimize environmental impact. Solvent-free synthesis of 1,2-disubstituted benzimidazoles has been achieved by grinding o-phenylenediamines and aldehydes together, a method that is notable for its simplicity, short reaction times, and high efficiency. nih.gov

Aqueous conditions have also been explored for benzimidazole synthesis. While reactions in water at room temperature can suffer from low conversion rates, increasing the temperature can significantly improve yields. nih.gov For example, the reaction between o-phenylenediamine (B120857) and benzaldehyde in water can selectively yield different products depending on the reaction conditions and the presence of a catalyst. beilstein-journals.org These eco-friendly approaches offer considerable advantages by reducing the reliance on volatile and often hazardous organic solvents, thereby simplifying the work-up procedure and reducing waste generation. nih.govnih.gov

Modern Enabling Technologies in Synthesis

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique dramatically accelerates reaction kinetics, leading to substantial reductions in reaction times—often from hours to mere minutes. beilstein-journals.orgnih.gov The synthesis of 1,2-disubstituted benzimidazoles, for example, can be completed in as little as 5 minutes with excellent yields under microwave irradiation, a significant improvement over the hours required by conventional heating. nih.gov

The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating that minimizes the formation of side products and often leads to higher yields and cleaner reactions. beilstein-journals.org This technology has been successfully applied to the synthesis of various benzimidazole derivatives and their analogues, demonstrating its broad utility and potential for high-throughput synthesis. beilstein-journals.orgnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles nih.gov
EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Conventional1006061.4
2Microwave100599.9
3Conventional6012059.6
4Microwave601085.2

Green Chemistry Principles in Reaction Design

The design of synthetic routes for complex molecules is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govosi.lv Key strategies in the green synthesis of benzimidazole derivatives include the use of environmentally benign solvents like water or ethanol (B145695), or conducting reactions under solvent-free conditions. nih.gov

Furthermore, the use of efficient and reusable catalysts is a cornerstone of green reaction design. nih.gov Catalysts such as ammonium chloride or zinc triflate have been employed to promote the condensation of o-phenylenediamine with aldehydes, offering practical, environmentally friendly, and economically attractive protocols. nih.gov Energy efficiency is another critical aspect, with methods like microwave-assisted synthesis providing a greener alternative to prolonged conventional heating. osi.lv These principles collectively contribute to developing more sustainable and cost-effective chemical processes. nih.gov

Flow Chemistry Applications in Process Optimization

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater efficiency, particularly for large-scale production. vapourtec.comnih.gov This technology has been successfully applied to the synthesis of various benzimidazole derivatives, demonstrating its potential for process optimization. vapourtec.comnih.gov

In a continuous-flow system, reagents are pumped through a reactor where they mix and react. This setup allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov For instance, a two-step continuous-flow system has been developed for the synthesis of substituted benzimidazoles from aromatic alcohols and o-phenylenediamines under mild conditions. vapourtec.comrsc.org This method integrates alcohol oxidation and benzimidazole formation into a single, efficient operation. vapourtec.comrsc.org Flow processes eliminate the safety concerns associated with batch handling of hazardous reagents and pyrophoric catalysts and can lead to a dramatic increase in space-time yield, making it a highly attractive technology for industrial applications. acs.org The development of flow protocols for key intermediates, such as N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, highlights the utility of this technology in enabling efficient multigram-scale preparation for drug discovery programs. nih.gov

Synthesis of Diverse Derivatives and Structural Analogues

The versatility of the oxazino-benzimidazole framework allows for the synthesis of a wide array of derivatives through various synthetic strategies. These methodologies can be broadly categorized based on the part of the molecule being modified: the benzimidazole core, the oxazine ring, or through the fusion of additional rings to create complex polycyclic structures.

Functionalization of the Benzimidazole Moiety

Modification of the benzimidazole part of the scaffold is a key strategy for tuning the physicochemical and biological properties of the final compounds. This can be achieved by introducing various substituents onto the benzene (B151609) ring of the benzimidazole system.

Contemporary strategies for the selective catalytic intermolecular functionalization of the benzimidazole scaffold are well-developed, particularly for the nitrogen and C-2 positions using copper, palladium, rhodium, nickel, and cobalt catalysis. researchgate.net Direct C-H activation is a predominant approach for C-2 functionalization. researchgate.net For other carbon positions, a sequential halogenation/coupling strategy is typically employed to ensure selectivity. researchgate.net For instance, N-alkylation of a substituted benzimidazole, such as 5,6-dimethylbenzimidazole, with a suitable alkyl halide like 4-(2-chloroethyl)morpholine can be achieved in the presence of a base like potassium hydroxide in DMSO. nih.gov

Another approach involves the synthesis of functionalized benzimidazoles from aniline derivatives and 2-substituted cyclic amines via an aerobic copper-catalyzed tandem quartic C–H amination. rsc.org This method involves the cleavage of inert α-C–N and β-C–C bonds. rsc.org Nitration of the benzimidazole ring is also a common functionalization reaction. For example, 1,3-dihydro-2H-benzimidazol-2-one can be nitrated to introduce nitro groups onto the benzene ring. nih.gov

A variety of synthetic routes for producing functionalized benzimidazole derivatives exist, including condensation methods between o-phenylenediamine and carbonyl compounds under different conditions, as well as nucleophilic substitution reactions. enpress-publisher.com

The following table summarizes selected examples of functionalization of the benzimidazole moiety in related heterocyclic systems.

Starting MaterialReagents and ConditionsProductYieldReference
5,6-dimethylbenzimidazoleKOH, 4-(2-chloroethyl)morpholine, DMSO, reflux1-(2-morpholinoethyl)-5,6-dimethyl-1H-benzimidazoleNot specified nih.gov
Aniline derivatives and 2-substituted cyclic aminesCu catalyst, O2Functionalized benzimidazolesNot specified rsc.org
1,3-dihydro-2H-benzimidazol-2-oneKNO3, H2SO44,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-oneNot specified nih.gov

Substitution and Modification of the Oxazine Ring

Alterations to the oxazine ring offer another avenue for creating structural diversity within the oxazino-benzimidazole family. These modifications can involve the introduction of substituents or the variation of the ring size and heteroatom composition.

The synthesis of 3,4-dihydro-1H- semanticscholar.orgnih.govoxazino[4,3-a]benzimidazole can be achieved in good yield from 2-(morpholin-4-yl)aniline using Oxone at room temperature in the absence of acid. mdpi.com Kosher's reagent (PhI(OH)OTs) has been used to synthesize a range of oxazino ring-fused benzimidazoles from aryl amidines, although the oxazino ring-fused benzimidazole required a longer reaction time and the use of 4Å molecular sieves. mdpi.comnih.gov

A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e] semanticscholar.orgtandfonline.comoxazine analogues have been synthesized through a two-step protocol. researchgate.net This involves the reaction of a benzimidazole derivative with a substituted salicylaldehyde followed by reduction.

The following table provides examples of synthetic methods leading to modifications of the oxazine ring.

Starting MaterialReagents and ConditionsProductYieldReference
2-(morpholin-4-yl)anilineOxone, room temperature3,4-Dihydro-1H- semanticscholar.orgnih.govoxazino[4,3-a]benzimidazoleGood mdpi.com
Aryl amidinesKosher's reagent (PhI(OH)OTs), 4Å molecular sievesOxazino ring-fused benzimidazolesNot specified mdpi.comnih.gov
2-aminobenzimidazole, substituted salicylaldehydesTwo-step synthesis3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e] semanticscholar.orgtandfonline.comoxazine analoguesNot specified researchgate.net

Exploration of Polycyclic Systems Incorporating the Oxazino-Benzimidazole Scaffold

The fusion of additional rings onto the oxazino-benzimidazole core leads to the formation of complex polycyclic systems with potentially unique properties. These synthetic strategies often involve the use of polyfunctional starting materials or intramolecular cyclization reactions.

The incorporation of a naphthalene ring system results in naphtho-fused oxazino-benzimidazoles. One-pot multicomponent reactions are a common strategy for the synthesis of related naphtho[1,2-e] semanticscholar.orgtandfonline.comoxazine derivatives. nih.govnih.gov For example, the reaction of a primary amine, formaldehyde, and β-naphthol can be catalyzed by FNAOSiPAMP/CuII under solvent-free conditions at room temperature. nih.govnih.gov Another approach for synthesizing 1,2-dihydro-1-arylnaphtho[1,2-e] semanticscholar.orgtandfonline.comoxazine-3-ones involves the reaction of aromatic aldehydes, β-naphthol, and urea under solvent-free conditions using a snail shell as a catalyst. jmaterenvironsci.com

The table below illustrates a synthetic approach to a naphtho-fused oxazine system.

Starting MaterialsReagents and ConditionsProductYieldReference
Aniline, Formaldehyde, β-NaphtholFNAOSiPAMP/CuII, solvent-free, room temperatureNaphtho[1,2-e] semanticscholar.orgtandfonline.comoxazine derivativeHigh nih.govnih.gov
Benzaldehyde, β-Naphthol, UreaSnail shell catalyst, solvent-free, reflux1,2-dihydro-1-phenyl-naphtho[1,2-e] semanticscholar.orgtandfonline.comoxazin-3(2H)-oneHigh jmaterenvironsci.com

The replacement of the oxygen atom in the oxazine ring with sulfur leads to the formation of thiazino-fused benzimidazoles. These compounds can be synthesized through various routes. One method involves the reaction of 2-mercaptobenzimidazoles with appropriate reagents to construct the thiazine ring. nih.gov For instance, a one-pot synthesis of fused tricyclic benzimidazole–thiazinone derivatives involves the reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol using the coupling reagent TBTU. mdpi.com This reaction proceeds via a Michael addition to form the thiazinone ring. nih.gov

Kosher's reagent has also been employed for the synthesis of thiazino ring-fused benzimidazoles from aryl amidines. mdpi.comnih.gov

The following table presents a method for the synthesis of a thiazino-fused benzimidazole derivative.

Starting MaterialsReagents and ConditionsProductYieldReference
trans-substituted acrylic acids, 1H-benzo[d]imidazole-2-thiolTBTU, DIPEA, DMF, room temperatureFused tricyclic benzimidazole–thiazinone derivativesModerate mdpi.com
Aryl amidinesKosher's reagent (PhI(OH)OTs)Thiazino ring-fused benzimidazolesNot specified mdpi.comnih.gov

Beyond naphthyl and thiazinyl groups, a variety of other heterocyclic rings can be fused to the benzimidazole core, leading to a wide range of polycyclic systems. mdpi.com The synthesis of these compounds often involves intramolecular cyclization reactions or multicomponent reactions. tandfonline.com

For example, semanticscholar.orgtandfonline.comnih.govtriazino[1,2-a]benzimidazole-2-amines can be synthesized by the reaction of 2-guanidino-benzimidazole with various heteroaromatic aldehydes in refluxing ethanol with piperidine as a catalyst. nih.govmdpi.com This reaction proceeds via a catalyzed cyclization. mdpi.com Another example is the synthesis of thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazoles and α-halo ketones. nih.gov

The following table summarizes the synthesis of a triazino-fused benzimidazole.

Starting MaterialsReagents and ConditionsProductYieldReference
2-guanidino-benzimidazole, heteroaromatic aldehydeEthanol, piperidine, reflux4-heteryl-2-amino-3,4-dihydro semanticscholar.orgtandfonline.comnih.govtriazino[1,2-a]benzimidazolesExcellent nih.govmdpi.com
2-mercaptobenzimidazoles, α-halo ketonesAcetic anhydride/pyridine or polyphosphoric acidThiazolo[3,2-a]benzimidazolesNot specified nih.gov

Mechanistic Elucidation of Synthetic Transformations

The synthesis of complex heterocyclic systems such as 2H- nih.govacs.orgoxazino[3,2-a]benzimidazole and its analogues is underpinned by intricate reaction mechanisms. A thorough understanding of these pathways, including the identification of key intermediates and transition states, is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. While detailed mechanistic studies specifically for the 2H- nih.govacs.orgoxazino[3,2-a]benzimidazole framework are not extensively documented, significant insights can be drawn from comprehensive investigations into the synthesis of its close structural analogues, including thiazolo[3,2-a]benzimidazoles, pyrimido[1,2-a]benzimidazoles, and thiazino[3,2-a]benzimidazoles. These studies provide a robust foundation for proposing and understanding the transformative processes leading to this class of compounds.

Proposed Reaction Mechanisms and Intermediates

The formation of the fused oxazino-benzimidazole ring system likely proceeds through a sequence of bond-forming events, the nature of which depends on the chosen synthetic strategy and starting materials. Based on analogous heterocyclic systems, several mechanistic pathways can be proposed.

One common strategy involves the cyclization of a pre-functionalized benzimidazole precursor. For instance, the synthesis of the analogous 3,4-dihydro-2H- nih.govacs.orgthiazino[3,2-a]benzimidazole is achieved through the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane. mdpi.com This reaction is proposed to proceed via an initial S-alkylation to form an acyclic thioether intermediate, which then undergoes a subsequent intramolecular N-alkylation (heterocyclization) to yield the final tricyclic product. mdpi.com A similar pathway can be envisioned for the oxazino analogue, starting from a 2-hydroxybenzimidazole derivative.

Another plausible mechanism, drawn from the one-pot synthesis of benzimidazole-thiazinone derivatives, involves the use of a coupling reagent. A hypothetical mechanism for a reaction between 1H-benzo[d]imidazole-2-thiol and acrylic acids using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a catalyst has been proposed. This pathway likely involves:

Activation of the carboxylic acid by the coupling reagent.

Formation of an active ester intermediate.

Nucleophilic attack by the thiol group of the benzimidazole.

Subsequent intramolecular cyclization to form the fused ring system.

In the synthesis of thiazolo[3,2-a]benzimidazoles, acyclic intermediates are key to the reaction pathway. The reaction of 2-mercaptobenzimidazoles with α-haloketones first yields acyclic thioether intermediates, which are then cyclized using agents like polyphosphoric acid or acetic anhydride to form the fused thiazole ring. nih.gov In some cases, such as the 1,3-dipolar cycloaddition of nitrilimines to exocyclic double bonds on a thiazolo[3,2-a]benzimidazol-3(2H)-one core, non-isolable spiro intermediates have been proposed, which rapidly rearrange to the final stable product.

A distinct mechanistic approach involves building the benzimidazole ring last. A novel route to 3-alkylthiazolo[3,2-a]benzimidazoles utilizes a preformed thiazolium salt. The final step is the formation of the C=N bond during the cyclization of an N-(2-aminophenyl)-thiazoline-2-thione precursor, which expels a leaving group from the thiazolium ring. nih.gov This highlights the versatility of mechanistic pathways available for constructing these fused systems.

Analogue SystemSynthetic StrategyProposed Key IntermediatesReaction Type
Thiazino[3,2-a]benzimidazoleReaction of 2-mercaptobenzimidazole with dihaloalkanesAcyclic S-alkylated thioetherIntramolecular SN2 cyclization
Thiazolo[3,2-a]benzimidazoleReaction of 2-mercaptobenzimidazole with α-haloketonesAcyclic thioether (ketone functionalized)Dehydrative intramolecular cyclization
Pyrimido[1,2-a]benzimidazoleThree-component reaction of 2-aminobenzimidazole, aldehyde, and malononitrileKnoevenagel adduct, Michael adductMulti-component condensation/cyclization
Thiazolo[3,2-a]benzimidazoleReaction of nitrilimine with 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-oneNon-isolable spiro intermediate1,3-dipolar cycloaddition followed by rearrangement
Table 1. Proposed intermediates in the synthesis of structural analogues of 2H- nih.govacs.orgoxazino[3,2-a]benzimidazole.

Investigation of Reaction Pathways through Kinetic Studies

While specific kinetic data for the synthesis of 2H- nih.govacs.orgoxazino[3,2-a]benzimidazole are scarce, the methodologies used for related heterocyclic formations provide a clear blueprint for how such investigations could elucidate its reaction pathways. Kinetic studies are powerful tools for determining reaction orders, calculating activation parameters (like activation energy, Ea), and validating proposed mechanisms by identifying the rate-determining step. researchgate.net

A more advanced technique involves the kinetic isotope effect (KIE). In studies on the synthesis of benzimidazole-fused quinolines via C-H activation, a primary KIE value was measured by comparing the reaction rates of deuterated and non-deuterated substrates. nih.gov A significant KIE value (e.g., kH/kD = 2.5) suggests that the cleavage of the C-H bond is involved in the rate-determining step of the reaction, providing strong evidence for the proposed C-H activation mechanism. nih.gov

Kinetic analysis can also shed light on the role of catalysts. In catalyst screening for the synthesis of benzimidazole-fused systems, it was noted that chiral catalysts sometimes exhibit slower kinetic parameters than their achiral counterparts. acs.org This implies that the enantioselectivity achieved by the chiral catalyst is based on slowing the reaction from one enantiotopic face of the reactant rather than through ligand-accelerated catalysis. acs.org Such studies are invaluable for both mechanistic understanding and catalyst design.

Kinetic MethodInformation ObtainedApplication in Mechanistic Elucidation
UV-Vis SpectrophotometryReaction rates, reaction orders, rate constants (k)Determination of the overall rate law to test against proposed mechanisms.
Temperature Dependence StudiesActivation Energy (Ea), ΔH‡, ΔS‡, ΔG‡Provides thermodynamic data about the transition state; a large negative ΔS‡ can suggest an ordered, associative transition state.
Kinetic Isotope Effect (KIE)Involvement of specific bond breaking in the rate-determining stepConfirms C-H, N-H, or other bond cleavages as being kinetically significant. nih.gov
Table 2. Kinetic methodologies for elucidating reaction mechanisms in heterocyclic synthesis.

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of complex fused heterocycles, controlling the regioselectivity (which of two or more possible isomers is formed) and stereoselectivity (the preferential formation of one stereoisomer) is paramount. These factors are often governed by a delicate interplay of steric and electronic effects in the reactants and intermediates.

Regioselectivity is a critical consideration when using unsymmetrically substituted benzimidazole precursors. For instance, the cyclization of a 5-substituted-(2-benzimidazolyl)thioacetic acid can lead to the formation of two different regioisomers, with the substituent ending up in either the 6- or 7-position of the final thiazolo[3,2-a]benzimidazole product. nih.gov The outcome of such reactions is often determined through careful NMR analysis of the product mixture. nih.gov Similarly, in the synthesis of pyrimido[1,2-a]benzimidazole derivatives, the use of monohalogenated 2-aminobenzimidazoles can result in the formation of regioisomeric products, whereas unsubstituted starting materials may proceed with high regioselectivity. nih.gov

The steric bulk of substituents can also be a deciding factor in regiochemical outcomes. In the synthesis of benzimidazole-fused isoquinolines, the nature of a substituent on a primary amine was found to dictate the reaction pathway, leading to either a kinetic or a thermodynamic product. nih.gov A less sterically demanding group allowed for the formation of a mixture, while a more hindered group selectively produced the kinetic product. nih.gov This demonstrates that steric hindrance can be strategically employed to direct the course of a reaction.

Stereochemical control becomes important when one or more chiral centers are formed during the synthesis. The formation of the oxazine ring in 2H- nih.govacs.orgoxazino[3,2-a]benzimidazole can generate stereocenters, leading to the possibility of enantiomers or diastereomers. Although specific studies on stereocontrolled synthesis of this particular system are limited, principles from related fields are applicable. For example, in the synthesis of certain benzimidazole derivatives, it was found that endo-substituted products were significantly more biologically active than their exo counterparts, highlighting the importance of controlling the stereochemical outcome. The relative stereochemistry of diastereomeric products is often determined using techniques like 2D NMR, which can reveal through-space correlations (NOESY) and scalar couplings that are dependent on the dihedral angle between protons.

Analogue SystemReactantsControlling FactorOutcome
Pyrimido[1,2-a]benzimidazole nih.govMonohalogenated 2-aminobenzimidazoles + 3-ethoxycyclobutanonesElectronic effect/position of substituentFormation of regioisomeric products.
Thiazolo[3,2-a]benzimidazole nih.gov5-Substituted-2-mercaptobenzimidazole derivativeSite of intramolecular cyclizationFormation of 6- or 7-substituted isomers.
Benzimidazo[2,1-a]isoquinoline nih.govo-Cyclic amine substituted aniline with varying N-acyl groupsSteric bulk of N-acyl groupSelectivity for kinetic vs. thermodynamic product.
Table 3. Examples of regiocontrol in the synthesis of fused benzimidazole systems.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional techniques work in concert to establish the complete molecular structure.

The ¹H NMR spectrum provides information on the chemical environment of each proton and its proximity to other protons. For the 3,4-dihydro-2H-oxazino[3,2-a]benzimidazole ring system, distinct regions in the spectrum are expected for the aromatic and aliphatic protons.

The four protons on the benzimidazole (B57391) moiety (H-6, H-7, H-8, H-9) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are dictated by their position and the electronic effects of the fused oxazino ring. For instance, the proton adjacent to the ring junction nitrogen (H-9) would likely appear at the most downfield position due to the inductive effect of the nitrogen atom.

The protons of the oxazino ring (H-2, H-3, H-4) are aliphatic and will appear more upfield. The two methylene (B1212753) groups (-CH₂- at positions 3 and 4) and the -CH₂-O- group at position 2 will exhibit characteristic signals. The protons at C-4, being adjacent to a nitrogen atom, would typically resonate around δ 4.0-4.5 ppm, likely as a triplet. The protons at C-3 would appear as a multiplet around δ 2.0-2.5 ppm, and the protons at C-2, adjacent to the oxygen atom, would be found further downfield in the δ 4.5-5.0 ppm region, also likely as a triplet.

Detailed analysis of related structures, such as 3,4-dihydro-1-substituted-1H-oxazino[4,3-a]benzimidazoles, supports these predictions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 3,4-dihydro-2H-oxazino[3,2-a]benzimidazole (Based on data from analogous compounds)

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J in Hz)
H-2 (OCH₂)4.5 - 5.0t~ 5-7
H-3 (CH₂)2.0 - 2.5m-
H-4 (NCH₂)4.0 - 4.5t~ 5-7
H-6, H-7, H-8, H-97.0 - 8.0m-

t = triplet, m = multiplet

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment and hybridization state.

For 2H-oxazino[3,2-a]benzimidazole, the spectrum would show signals for the nine carbons of the fused ring system and any substituents. The carbons of the benzene (B151609) ring (C-6, C-7, C-8, C-9) and the two carbons of the imidazole (B134444) portion fused to it (C-5a, C-9a) would appear in the aromatic region (δ 110-150 ppm). The quaternary carbon at the bridgehead (C-9a) and the one bonded to two nitrogen atoms (C-10a, although not present in this specific isomer name, the imine carbon is key) would be particularly downfield. The carbon

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry serves as a critical tool in the structural elucidation of 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole and its derivatives, providing precise molecular mass information and insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact elemental composition of a molecule by providing highly accurate mass measurements. mdpi.comnih.gov This technique is particularly advantageous over standard mass spectrometry as it can differentiate between compounds with the same nominal mass but different chemical formulas. fateallchem.dk For derivatives of the 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole scaffold, HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the confident assignment of elemental compositions to both parent ions and their fragments. mdpi.com The high mass accuracy, typically within 5 ppm, afforded by analyzers like Orbitrap and time-of-flight (TOF), is crucial for the unambiguous identification of novel compounds and for studying complex mixtures. mdpi.comnih.gov The data generated through HRMS can be retrospectively analyzed, which is a significant advantage for identifying non-target compounds without needing to re-run samples. nih.gov

A hypothetical HRMS analysis of a substituted 2H- nih.govfateallchem.dkOxazino[3,2-a]benzimidazole derivative is presented in the table below.

Parameter Value
Molecular Formula C₁₁H₁₀N₂O
Calculated Monoisotopic Mass 186.0793 u
Measured m/z 186.0790
Mass Accuracy (ppm) -1.6
Ionization Mode ESI+

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many heterocyclic compounds. scispace.compsu.edu ESI-MS is frequently used to generate protonated molecules [M+H]⁺ or other adducts of 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole derivatives, which can then be subjected to tandem mass spectrometry (MS/MS) for structural analysis. psu.edu The technique's ability to produce intact molecular ions with minimal fragmentation is a key advantage for determining the molecular weight of the parent compound. scispace.com In the context of complex samples, ESI-MS provides characteristic fingerprint mass spectra that can help in the identification and differentiation of various related structures. psu.edu

Fragmentation Pathway Analysis

The study of fragmentation pathways through tandem mass spectrometry (MS/MS) provides invaluable structural information about the 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole core and its substituents. nih.govsapub.org By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated. The analysis of these fragmentation patterns helps in elucidating the connectivity of atoms within the molecule. derpharmachemica.com

For the 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole system, common fragmentation pathways would likely involve the cleavage of the oxazine (B8389632) ring and the benzimidazole moiety. The stability of the benzimidazole ring often results in it being a prominent fragment in the mass spectrum. scispace.com The specific fragmentation pattern is highly dependent on the nature and position of substituents on the heterocyclic framework. For instance, the loss of small neutral molecules such as CO, H₂O, or substituent-related fragments is a common observation. sapub.org Detailed analysis of these pathways can help differentiate between isomers and confirm the proposed structure of a synthesized compound. derpharmachemica.com

X-ray Crystallography for Confirmation of Solid-State Molecular Architecture and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and stereochemistry. researchgate.netnih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles within the 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole molecule. mdpi.com This technique confirms the fusion of the oxazine and benzimidazole rings and reveals the conformation of the six-membered oxazine ring, which often adopts a half-chair or distorted boat conformation. mdpi.com The planarity of the benzimidazole system is also confirmed through these studies. nih.gov For substituted derivatives, X-ray crystallography establishes the exact position and orientation of the substituents on the heterocyclic framework.

The table below presents hypothetical crystallographic data for a derivative of 2H- nih.govfateallchem.dkOxazino[3,2-a]benzimidazole.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.567
b (Å) 12.345
c (Å) 9.876
β (°) 105.2
Volume (ų) 1005.4
Z 4

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of 2H- nih.govfateallchem.dkoxazino[3,2-a]benzimidazole are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within the crystal structure. nih.gov For instance, N-H···N or C-H···O hydrogen bonds can link molecules into chains or more complex three-dimensional networks. nih.govnih.gov The presence and nature of these interactions are crucial in determining the physical properties of the solid material. The analysis of these non-covalent interactions provides a deeper understanding of the supramolecular architecture of these compounds. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for the validation of the empirical formula of a newly synthesized compound. By determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made between the experimentally determined values and the theoretically calculated values based on the proposed molecular formula. This serves as a crucial checkpoint for the purity and structural integrity of the compound.

For the compound 2H- prepchem.comshd-pub.org.rsOxazino[3,2-a]benzimidazole, the molecular formula is C₁₀H₁₀N₂O. Based on this formula, the theoretical elemental composition has been calculated. While the synthesis of 3,4-dihydro-2H- prepchem.comshd-pub.org.rsoxazino[3,2-a]benzimidazole has been documented, specific experimental data from elemental analysis to confirm these theoretical values were not available in the reviewed scientific literature. prepchem.com

The theoretical values provide a benchmark for the verification of the compound's empirical formula. Any future synthesis and characterization of 2H- prepchem.comshd-pub.org.rsOxazino[3,2-a]benzimidazole would be expected to yield experimental results in close agreement with these calculated percentages.

Below is a data table presenting the calculated elemental composition for 2H- prepchem.comshd-pub.org.rsOxazino[3,2-a]benzimidazole.

Table 1: Calculated Elemental Analysis Data for C₁₀H₁₀N₂O

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0110120.1068.95
HydrogenH1.011010.105.80
NitrogenN14.01228.0216.09
OxygenO16.00116.009.19
Total 174.22 100.00

This table was generated based on standard atomic weights and the molecular formula C₁₀H₁₀N₂O.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a microscopic perspective on the electronic nature of 2H- dovepress.comdergipark.org.trOxazino[3,2-a]benzimidazole, enabling the prediction of its behavior in chemical reactions and its spectroscopic signatures.

Density Functional Theory (DFT) has become a principal method for investigating the ground-state geometries and electronic structures of benzimidazole-containing compounds. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or cc-pVDZ), are used to optimize the molecular geometry of these molecules. dergipark.org.trnih.govnih.gov These studies allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

The optimized geometries obtained from DFT calculations often show good agreement with experimental data from techniques like X-ray crystallography, validating the computational approach. nih.gov Furthermore, DFT is used to calculate thermodynamic parameters such as enthalpy, entropy, and heat capacity at different temperatures, offering insights into the molecule's stability. dergipark.org.tr The electronic properties, including total energy, dipole moment, and the distribution of electron density, are also key outputs of DFT studies, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Ground State Properties of Benzimidazole Derivatives Calculated by DFT
ParameterMethod/Basis SetCalculated Value
Total EnergyB3LYP/6-311G(d,p)-5.886 Hartrees
Dipole MomentB3LYP/6-31G(d,p)2.5 D
Heat Capacity (C)B3LYP/6-311G(d,p)-5.5146 + 0.36129T - 1.50086x10-4T2
Enthalpy (H)B3LYP/6-311G(d,p)-6.39474 + 0.0456T + 9.01951x10-5T2
Entropy (S)B3LYP/6-311G(d,p)65.66912 + 0.347T - 6.86782x10-5T2

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of a molecule. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions. dergipark.org.tr This analysis is instrumental in predicting the reactive sites within the 2H- dovepress.comdergipark.org.trOxazino[3,2-a]benzimidazole scaffold. For instance, the locations of the HOMO and LUMO densities can indicate which parts of the molecule are likely to act as nucleophiles or electrophiles. Quantum chemical parameters such as electronegativity, chemical potential, and global hardness can be derived from the HOMO and LUMO energies, providing a more quantitative measure of reactivity. sapub.org

Table 2: Frontier Molecular Orbital Properties of Benzimidazole Derivatives
ParameterValue (kJ/mol)Significance
EHOMO-520.1378Electron-donating ability
ELUMO-155.7972Electron-accepting ability
Energy Gap (ΔE)364.3406Chemical reactivity and stability
Electronegativity (χ)337.9675Electron-attracting tendency
Global Hardness (η)182.1703Resistance to change in electron distribution

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules like 2H- dovepress.comdergipark.org.trOxazino[3,2-a]benzimidazole. nih.gov By calculating properties such as NMR chemical shifts and IR vibrational frequencies, researchers can gain a deeper understanding of the experimental spectra.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. researchgate.net These theoretical predictions, when compared with experimental data, can help in the definitive assignment of signals to specific atoms within the molecule. clockss.org Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the experimental IR spectrum. sapub.org The computed vibrational modes can be visualized, providing a clear picture of the atomic motions responsible for each absorption band. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Molecular Modeling and Docking Simulations for Interaction Profiling

Molecular modeling and docking simulations are pivotal in medicinal chemistry for predicting how a molecule like 2H- dovepress.comdergipark.org.trOxazino[3,2-a]benzimidazole might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. dovepress.comrdd.edu.iq This method is essential for understanding the potential biological activity of 2H- dovepress.comdergipark.org.trOxazino[3,2-a]benzimidazole derivatives. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a docking score. nih.govresearchgate.net

The analysis of the docked pose reveals crucial information about the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are fundamental to the stability of the ligand-protein complex. researchgate.netsemanticscholar.org By identifying key interactions, researchers can understand the structural basis for the molecule's activity and propose modifications to improve its binding affinity and selectivity. nih.gov

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. core.ac.uk For a flexible molecule, exploring its conformational landscape is crucial to understand which shapes it is likely to adopt in different environments.

Computational methods can systematically search for different conformers by rotating rotatable bonds and then calculating the energy of each conformation. core.ac.uk Energy minimization is then performed to find the most stable, or lowest energy, conformation. core.ac.uk This information is vital for molecular docking studies, as the conformation of the ligand that binds to a protein may not be its lowest energy state in solution. Understanding the conformational preferences of 2H- dovepress.comdergipark.org.trOxazino[3,2-a]benzimidazole is therefore essential for accurately predicting its biological interactions.

An in-depth examination of the computational and theoretical chemistry approaches applied to the study of 2h- acs.orgscispace.comOxazino[3,2-a]benzimidazole and its related scaffolds reveals a multi-faceted strategy for drug discovery and development. These computational methods provide profound insights into the molecular properties, structure-activity relationships, and reaction pathways that govern the behavior of this important heterocyclic system.

Chemical Reactivity and Advanced Transformations of 2h 1 2 Oxazino 3,2 a Benzimidazole Derivatives

Ring-Opening and Rearrangement Reactions of the Oxazine (B8389632) Moiety

The oxazine ring within the 2H-oxazino[3,2-a]benzimidazole system is susceptible to various ring-opening reactions, often triggered by nucleophiles or changes in pH. These reactions can lead to the formation of functionalized benzimidazole (B57391) derivatives, which are valuable precursors for further synthetic elaborations. For instance, treatment with acidic or basic aqueous solutions can lead to the hydrolysis of the oxazine ring, yielding substituted 2-(aminomethyl)benzimidazoles.

Rearrangement reactions, while less commonly reported, can be induced under specific conditions, such as thermal or photochemical stimuli. These rearrangements can lead to the formation of isomeric structures with altered connectivity and potentially different biological activities. The specific outcome of these reactions is highly dependent on the substitution pattern of the starting material and the reaction conditions employed.

Functional Group Interconversions and Derivatization

The peripheral functional groups attached to the 2H-oxazino[3,2-a]benzimidazole core can be readily modified to create a library of new derivatives. Standard functional group interconversions, such as the transformation of esters to amides or the reduction of nitro groups to amines, are commonly employed. These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity.

Derivatization strategies often focus on the introduction of new substituents onto the aromatic benzimidazole portion of the molecule. This can be achieved through electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position. These derivatizations are key to exploring the structure-activity relationships of this class of compounds.

Cycloaddition Reactions Involving the Fused Ring System

The dienophilic or dipolarophilic nature of certain bonds within the 2H-oxazino[3,2-a]benzimidazole system can be exploited in cycloaddition reactions. While specific examples for this exact fused ring system are not extensively documented in readily available literature, analogous heterocyclic systems undergo [4+2] and [3+2] cycloadditions. These reactions offer a powerful tool for the construction of more complex, polycyclic architectures, starting from the relatively simple tricyclic core. The regioselectivity and stereoselectivity of such reactions would be of significant interest in the synthesis of complex natural product analogues.

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated derivatives of 2H-oxazino[3,2-a]benzimidazole, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings would be highly effective for introducing a wide variety of substituents. These reactions are known for their high efficiency and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCatalystReactantsProduct
Suzuki CouplingPd(PPh₃)₄Aryl halide, Arylboronic acidBiaryl
Heck CouplingPd(OAc)₂Aryl halide, AlkeneSubstituted alkene
Sonogashira CouplingPd(PPh₃)₂, CuIAryl halide, Terminal alkyneAryl alkyne
Buchwald-Hartwig AminationPd₂(dba)₃Aryl halide, AmineAryl amine

Photochemical and Electrochemical Transformations

The response of 2H-oxazino[3,2-a]benzimidazole derivatives to light and electricity is an area of growing interest. Photochemical reactions can induce transformations that are not achievable through thermal methods, such as specific isomerizations or cycloadditions. The aromatic and heterocyclic nature of the molecule suggests that it may possess interesting photophysical properties, which could be exploited in the design of photosensitive materials or photochemotherapy agents.

Electrochemical studies can provide insights into the redox properties of these compounds. The benzimidazole moiety can be susceptible to both oxidation and reduction, and these processes can trigger subsequent chemical reactions. Electrochemical methods can be used to generate reactive intermediates in a controlled manner, leading to novel synthetic pathways.

Investigation of Stability and Degradation Pathways

Understanding the stability of 2H-oxazino[3,2-a]benzimidazole derivatives is crucial for their practical application. The fused ring system is generally stable under normal conditions, but it can be susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to strong oxidizing or reducing agents. The primary degradation pathway often involves the cleavage of the oxazine ring. The byproducts of degradation can be identified using analytical techniques such as mass spectrometry and NMR spectroscopy, providing valuable information for the design of more stable analogues.

Emerging Research Directions and Future Perspectives in Oxazino 3,2 a Benzimidazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole core and its derivatives is an area of active research, with a growing emphasis on green and sustainable practices. Traditional synthetic methods often involve multi-step procedures with harsh reaction conditions and the use of hazardous reagents. researchgate.net Modern approaches aim to overcome these limitations by employing innovative strategies that are more efficient, atom-economical, and environmentally benign.

One promising strategy involves the use of microwave-assisted organic synthesis (MAOS). numberanalytics.com This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. numberanalytics.com For instance, the condensation of o-phenylenediamine (B120857) with various aldehydes, a key step in forming the benzimidazole (B57391) core, can be efficiently carried out under microwave irradiation, sometimes even in the absence of a solvent. numberanalytics.comnih.gov

Another key aspect of sustainable synthesis is the use of greener catalysts and solvents. mdpi.com Researchers are exploring the use of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or alumina, which can be easily recovered and reused. nih.gov For example, ZnO nanoparticles have been successfully used as a recyclable catalyst for benzimidazole synthesis. nih.gov Deep eutectic solvents (DES) are also emerging as environmentally friendly alternatives to volatile organic solvents, sometimes even participating in the reaction itself. nih.gov

Furthermore, transition-metal-free synthesis is a significant goal. Recent studies have shown the potential for synthesizing fused benzimidazoles from aryne precursors under transition-metal-free conditions, offering a pathway to avoid potentially toxic metal residues in the final products. rsc.org A notable two-step synthetic protocol for a related series of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e] numberanalytics.comnih.govoxazine (B8389632) analogues has been developed, showcasing a practical approach to constructing similar oxazine-benzimidazole frameworks. nih.gov

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzimidazole and Related Fused Heterocycles

Parameter Conventional Methods Sustainable Methods
Reaction Time Often several hours to days Minutes to a few hours
Energy Consumption High (prolonged heating) Lower (e.g., microwave irradiation)
Solvents Often hazardous and volatile organic solvents Water, deep eutectic solvents, or solvent-free conditions
Catalysts Often stoichiometric and non-recoverable Recyclable heterogeneous catalysts, biocatalysts
Byproducts Can generate significant waste Reduced waste generation (higher atom economy)
Overall Yield Variable, can be low Often high to excellent

Application of Advanced Spectroscopic and Analytical Techniques for In-situ Monitoring

The detailed structural elucidation and real-time monitoring of the synthesis of complex heterocyclic systems like 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole are crucial for optimizing reaction conditions and understanding reaction mechanisms. A suite of advanced spectroscopic and analytical techniques is being employed for this purpose.

High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) remains the cornerstone for determining the precise structure of the synthesized molecules. nih.govmdpi.comugm.ac.id Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex fused-ring systems. ugm.ac.id

Fourier-transform infrared (FT-IR) spectroscopy is routinely used to identify the presence of key functional groups and to follow the progress of a reaction by monitoring the appearance or disappearance of specific vibrational bands. mdpi.comnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular weight and elemental composition of the target compounds. rsc.orgnih.gov

For in-situ monitoring of reaction kinetics and intermediates, techniques like process analytical technology (PAT) are gaining traction. Spectroscopic probes can be directly integrated into the reaction vessel to collect data in real-time. This allows for a deeper understanding of the reaction pathway and facilitates the rapid optimization of parameters such as temperature, pressure, and catalyst loading. While specific applications to 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole synthesis are still emerging, the principles are well-established in the broader field of heterocyclic chemistry. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and property prediction of novel molecules. numberanalytics.comnih.gov These computational tools are being increasingly applied to heterocyclic chemistry to accelerate the discovery of new compounds with desired biological activities or material properties. numberanalytics.comnih.govnih.govresearchgate.net

For the 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole scaffold, AI and ML can be utilized in several ways. Generative models can design vast virtual libraries of derivatives by adding different substituents to the core structure. jcchems.com Subsequently, quantitative structure-activity relationship (QSAR) models can be trained on existing experimental data to predict the biological activities of these virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netnih.gov

Machine learning algorithms can also predict key physicochemical properties, such as solubility, stability, and drug-likeness, which are critical for the development of new therapeutic agents. jcchems.com Furthermore, AI can assist in synthesis planning by predicting the most efficient and viable synthetic routes, potentially identifying novel and more sustainable pathways. numberanalytics.com For instance, ML models can predict the regioselectivity of reactions, a common challenge in the functionalization of complex heterocycles. nih.gov The integration of these computational approaches can significantly reduce the time and cost associated with traditional trial-and-error experimental work. nih.gov

Exploration of New Chemical Space around the Oxazino-Benzimidazole Scaffold

The exploration of new chemical space around the 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole scaffold is key to unlocking its full potential. This involves the systematic modification of the core structure to generate a diverse range of analogues with unique properties. The goal is to identify novel compounds that can interact with biological targets or exhibit interesting material characteristics.

One approach is to introduce a variety of substituents at different positions of the benzimidazole and oxazine rings. This can modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its biological activity or material function. nih.gov For example, in a study on related benzimidazole tethered 3,4-dihydro-2H-benzo[e] numberanalytics.comnih.govoxazines, various substitutions on the benzimidazole ring led to a range of anticancer activities. nih.gov

Another strategy is to create hybrid molecules by linking the oxazino-benzimidazole core to other pharmacophores or functional moieties. This can lead to compounds with dual or enhanced activities. For instance, incorporating a known bioactive fragment could result in a synergistic effect. nih.gov

Computational tools are instrumental in guiding the exploration of this chemical space. Virtual screening of large compound libraries against specific biological targets can identify potential hits for further experimental investigation. youtube.com This data-driven approach allows for a more focused and efficient exploration of the vast possibilities offered by the oxazino-benzimidazole scaffold.

Table 2: Potential Modifications to Explore the Chemical Space of 2H- numberanalytics.comnih.govOxazino[3,2-a]benzimidazole

Modification Strategy Rationale Potential Impact
Substitution on Benzene (B151609) Ring Modulate electronic properties (electron-donating/withdrawing groups) Alter reactivity, biological target binding, and photophysical properties
Substitution on Oxazine Ring Introduce steric bulk or new functional groups Influence conformation, solubility, and interaction with biological macromolecules
Hybridization with other Heterocycles Combine pharmacophores for synergistic effects Create dual-action agents or compounds with novel mechanisms of action
Isosteric Replacements Replace atoms or groups with others of similar size and electronics Fine-tune properties while maintaining the core structure

Design of Chemically Responsive Systems Incorporating the Core Structure

The unique structural and electronic features of the 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole scaffold make it an attractive candidate for the development of chemically responsive or "smart" materials. mit.edu These materials can undergo a change in their properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species. mit.edunih.gov

One avenue of exploration is the incorporation of the oxazino-benzimidazole moiety into polymer chains. nih.gov For example, by attaching this scaffold to a thermoresponsive polymer like poly(2-oxazoline), it might be possible to create materials that exhibit a lower critical solution temperature (LCST), allowing them to undergo a phase transition at a specific temperature. nih.govresearchgate.net This could have applications in drug delivery, where a drug-loaded polymer could release its payload in response to a localized temperature change. nih.gov

The nitrogen atoms in the benzimidazole ring can also act as protonation sites, making the scaffold pH-sensitive. This could be exploited to create pH-responsive hydrogels or nanoparticles that swell or disassemble at a particular pH, offering another mechanism for controlled release. nih.gov

Furthermore, the aromatic nature of the benzimidazole core suggests potential for creating photoresponsive systems. By introducing photo-switchable groups, such as azobenzenes, it may be possible to design materials that change their conformation or properties upon irradiation with light of a specific wavelength. nih.gov The development of such stimuli-responsive systems based on the 2H- numberanalytics.comnih.govoxazino[3,2-a]benzimidazole core is a nascent but highly promising area of research with potential applications in sensing, diagnostics, and advanced drug delivery. nih.govroutledge.com

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